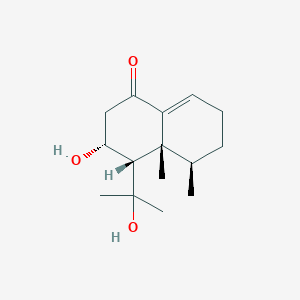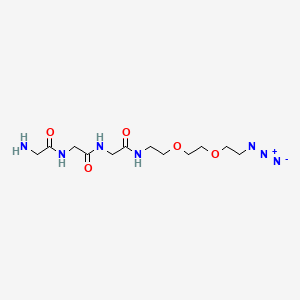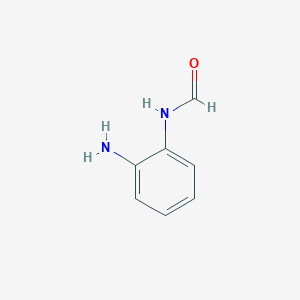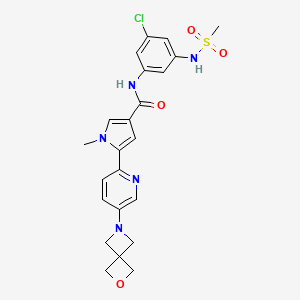
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide is a complex organic compound that features a fluorine atom, a hydroxy group, and a benzazepine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzazepine derivative and introduce the fluorine atom through electrophilic fluorination. The hydroxy group can be introduced via hydroxylation reactions. The final step often involves the formation of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide moiety would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific biological activity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3-fluoro-4-hydroxy-5-methoxybenzaldehyde
- 3-fluoro-4-nitrophenol
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Uniqueness
What sets 3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide apart from similar compounds is its unique combination of functional groups and the benzazepine moiety. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C18H19FN2O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C18H19FN2O2/c19-16-11-14(18(22)20-23)8-9-15(16)12-21-10-4-3-6-13-5-1-2-7-17(13)21/h1-2,5,7-9,11,23H,3-4,6,10,12H2,(H,20,22) |
Clave InChI |
IHKNQKNVCUJTTM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C2=CC=CC=C2C1)CC3=C(C=C(C=C3)C(=O)NO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


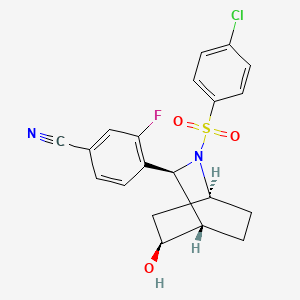
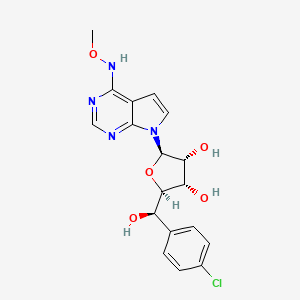
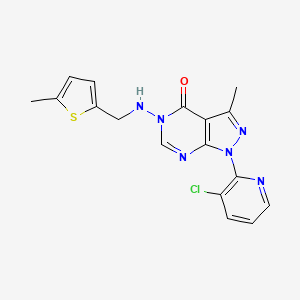

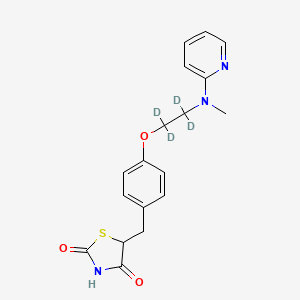
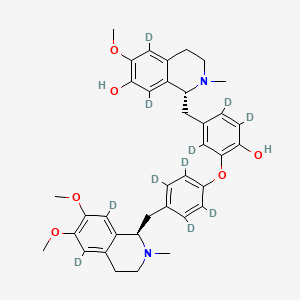

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)


